molecular formula C12H11N7O2 B3002211 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396795-10-0

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B3002211
CAS No.: 1396795-10-0
M. Wt: 285.267
InChI Key: PHXJETYXZWMMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide is a sophisticated synthetic hybrid compound designed for advanced medicinal chemistry and pharmacological research. Its structure strategically incorporates two privileged heterocyclic systems: a 1,2,4-oxadiazole and a tetrazole ring. The 1,2,4-oxadiazole moiety is recognized in drug discovery as a bioisostere for ester and amide functional groups, often serving to improve metabolic stability and the overall pharmacokinetic profile of lead compounds . This heterocycle is present in several marketed drugs and investigational compounds across diverse therapeutic areas, including oncology, neurology, and infectious diseases . Concurrently, the tetrazole ring is a well-established carboxylic acid bioisostere, known for its role in enhancing solubility and mimicking the spatial arrangement of carboxylate groups in molecular recognition processes . The integration of these two potent pharmacophores into a single molecule creates a unique chemical entity with significant research value. It is primarily intended for screening and development in drug discovery programs targeting conditions such as hypertension, microbial infections, and oxidative stress-related pathologies. Research on analogous compounds has demonstrated promising biological activities, including antihypertensive, antioxidant, and urease enzyme inhibition effects, making this chemotype a valuable scaffold for developing novel therapeutic agents . This product is supplied as a high-purity material for research purposes. It is intended for use in in vitro assays, molecular docking studies, and as a building block in synthetic chemistry. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O2/c1-8-14-10(21-17-8)7-13-12(20)11-15-18-19(16-11)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXJETYXZWMMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=NN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its molecular structure, biological properties, and relevant research findings.

Molecular Structure

The compound's molecular formula is C13H12N6O2C_{13}H_{12}N_6O_2, with a molecular weight of 284.27 g/mol. It features both oxadiazole and tetrazole rings, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown better activity against gram-positive bacteria compared to gram-negative ones. In a study involving synthesized oxadiazole derivatives, notable activity was observed against Bacillus cereus and Bacillus thuringiensis species .

Cytotoxicity and Anticancer Activity

The compound's structural components suggest potential anticancer properties. In vitro studies have demonstrated that related compounds can inhibit cancer cell lines effectively. For example, certain oxadiazole derivatives demonstrated IC50 values as low as 10.1 µM against liver carcinoma cell lines (HUH7), outperforming standard chemotherapy agents like 5-Fluorouracil .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound influences its biological activity:

  • Oxadiazole and Tetrazole Rings : These rings enhance lipophilicity and facilitate cellular uptake.
  • Phenyl Groups : The substitution patterns on the phenyl rings can significantly affect the compound's reactivity and interaction with biological targets .

Study 1: Antimicrobial Evaluation

A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity using disc diffusion methods. The results indicated that compounds containing the oxadiazole moiety exhibited significant inhibition zones against various bacterial strains, particularly gram-positive bacteria .

Study 2: Anticancer Efficacy

In another investigation, derivatives were screened for cytotoxicity against multiple cancer cell lines using the NCI-60 sulforhodamine B assay. Compounds showed promising results with IC50 values indicating moderate to high efficacy against HUH7 cells, suggesting potential for development as anticancer agents .

Data Summary

The following table summarizes key findings from recent studies on similar compounds:

CompoundTarget Organism/Cell LineIC50 Value (µM)Activity Type
Compound ABacillus cereus15.0Antimicrobial
Compound BHUH7 (Liver Carcinoma)10.1Cytotoxicity
Compound CBacillus thuringiensis12.5Antimicrobial

Comparison with Similar Compounds

Key Differences :

  • The absence of a thioether linker in the target compound may reduce toxicity risks associated with sulfur metabolism .

Heterocyclic Carboxamide Derivatives ()

Compounds such as 5-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide () and N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide () highlight variations in heterocycle selection:

Compound Type Heterocycle(s) Pharmacokinetic Implications
Target compound Tetrazole + 1,2,4-oxadiazole High nitrogen content improves metabolic stability; moderate lipophilicity
(898521-24-9) Oxazole + diazenylphenyl Lower acidity than tetrazole; potential photostability issues
Pyrazole + benzothiazole Increased aromaticity may enhance target affinity but reduce solubility

Functional Insights :

  • The tetrazole’s acidic proton (pKa ~4.9) enhances solubility at physiological pH compared to oxazole or pyrazole derivatives .
  • Benzothiazole-containing analogs () may exhibit stronger π-π stacking with hydrophobic enzyme pockets but face challenges in aqueous bioavailability .

Pharmacological Agents with Oxadiazole Motifs ()

Navacaprant (WHO, 2023) incorporates a 3-methyl-1,2,4-oxadiazole group within a quinoline scaffold. While structurally distinct from the target compound, its oxadiazole moiety is critical for binding serotonin receptors, suggesting the substituent’s role in modulating receptor affinity .

Feature Navacaprant Target Compound
Core structure Quinoline Tetrazole-carboxamide
Oxadiazole position C-3 of quinoline Methylene-linked side chain
Molecular weight 465.56 g/mol ~300–350 g/mol (estimated)

Implications :

  • The target compound’s smaller size may improve blood-brain barrier penetration compared to navacaprant’s bulky quinoline core .

Q & A

Q. What are the common synthetic routes for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. For example, oxadiazole and tetrazole moieties are often prepared separately and linked via alkylation or amidation. A representative method involves reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine . Intermediates are characterized using 1H^1H and 13C^{13}C NMR spectroscopy to confirm regiochemistry and purity .

Q. How is the structural integrity of the compound validated after synthesis?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H NMR identifies proton environments (e.g., methyl groups on oxadiazole at δ 2.5–3.0 ppm), while 13C^{13}C NMR confirms carbonyl and heterocyclic carbons .
  • IR : Peaks at 1650–1700 cm1^{-1} indicate carboxamide C=O stretching .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate antimicrobial activity?

Standard assays include:

  • Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
  • Agar diffusion to assess zone of inhibition .
  • pH-dependent activity testing , as antimicrobial efficacy may vary with pH (e.g., increased activity in acidic conditions due to protonation of tetrazole groups) .

Q. How should the compound be stored to ensure stability?

Store at –20°C in anhydrous DMSO or ethanol, sealed under inert gas (argon/nitrogen) to prevent hydrolysis of the tetrazole or oxadiazole rings. Stability studies show decomposition <5% over 6 months under these conditions .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent, bacterial strain). For example, Frija et al. demonstrated that tetrazole derivatives exhibit pH-dependent antimicrobial activity due to protonation effects . To reconcile contradictions:

  • Standardize assay protocols (e.g., CLSI guidelines).
  • Perform dose-response curves under controlled pH.
  • Validate findings with orthogonal assays (e.g., time-kill kinetics) .

Q. What strategies optimize regioselectivity during alkylation of the oxadiazole moiety?

Regioselectivity is influenced by steric and electronic factors. For example, using bulky bases (e.g., K2 _2CO3_3) in DMF promotes alkylation at the less hindered nitrogen of the oxadiazole ring. Monitoring reaction progress via TLC or LC-MS ensures minimal byproduct formation .

Q. How are computational methods integrated to predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with enzymes like dihydrofolate reductase. For instance, docking studies of tetrazole-acetamide analogs reveal hydrogen bonding with active-site residues (e.g., Tyr100) and hydrophobic interactions with phenyl groups . Experimental validation via mutagenesis or crystallography is critical .

Q. What are the key challenges in synthesizing analogs with modified substituents?

  • Solubility : Introducing polar groups (e.g., –OH, –NH2_2) improves aqueous solubility but may reduce membrane permeability.
  • Reactivity : Electron-withdrawing groups on the phenyl ring (e.g., –NO2_2) can destabilize the tetrazole ring during synthesis.
  • Purification : Use reverse-phase HPLC to separate regioisomers or diastereomers .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Systematic substitution : Vary substituents on the phenyl (e.g., –F, –CH3_3, –OCH3_3) and oxadiazole (e.g., methyl vs. ethyl) groups.
  • Bioisosteric replacement : Replace tetrazole with triazole or thiadiazole to assess impact on activity .
  • Pharmacophore mapping : Identify essential moieties (e.g., carboxamide linkage) using 3D-QSAR models .

Q. What mechanistic insights explain the compound’s antitumor activity?

Preliminary studies suggest:

  • Topoisomerase II inhibition : Intercalation into DNA-topoisomerase complexes, validated via comet assays .
  • Apoptosis induction : Caspase-3/7 activation and mitochondrial membrane depolarization in cancer cell lines .
  • ROS generation : Flow cytometry with DCFH-DA confirms oxidative stress .

Methodological Notes

  • Contradictory data analysis : Always cross-reference spectral data (NMR, IR) with synthetic pathways to rule out impurities .
  • Advanced characterization : Use X-ray crystallography for absolute configuration determination, especially for chiral centers .
  • Toxicity screening : Prioritize in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.